Methyl p-tert-butylphenylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-tert-butylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)11-7-5-10(6-8-11)9-12(14)15-4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVTYMWVMVKVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063070 | |
| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless oily liquid; sweet, somewhat woody-camphoraceous odour | |
| Record name | Methyl p-tert-butylphenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/958/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
106.00 to 107.00 °C. @ 2.00 mm Hg | |
| Record name | Methyl 4-tert-butylphenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | Methyl 4-tert-butylphenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl p-tert-butylphenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/958/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.995-1.003 | |
| Record name | Methyl p-tert-butylphenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/958/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3549-23-3 | |
| Record name | Methyl p-tert-butylphenylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3549-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl p-tert-butylphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003549233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-tert-butylphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL P-TERT-BUTYLPHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A4H5QO9OJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl 4-tert-butylphenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Hydrolysis:the Resulting Propanoate Ester is then Hydrolyzed to the Final Carboxylic Acid, 2 4 Tert Butylphenyl Propanoic Acid. This Reaction is Typically Carried out Under Basic Conditions Using an Aqueous Solution of a Base Like Sodium Hydroxide, Followed by Acidification to Protonate the Carboxylate Salt.chemicalbook.com
This synthetic sequence highlights how Methyl p-tert-butylphenylacetate can be effectively utilized as a starting material to construct the core structure of profen-type compounds.
Table 1: Synthetic Transformation of this compound
| Step | Reactant(s) | Intermediate/Product | Reaction Type |
|---|---|---|---|
| 1 | This compound, Strong Base (e.g., LDA), Methyl Iodide | Methyl 2-(4-tert-butylphenyl)propanoate | α-Methylation |
| 2 | Methyl 2-(4-tert-butylphenyl)propanoate, Base (e.g., NaOH), Acid (e.g., HCl) | 2-(4-tert-butylphenyl)propanoic acid | Hydrolysis |
Biological and Biochemical Investigations
Endogenous Metabolite Research
Methyl p-tert-butylphenylacetate is recognized as an endogenous metabolite, a substance that is naturally present in biological systems. glpbio.commedchemexpress.com Its inclusion in resources like the Human Metabolome Database (HMDB) and its availability in specialized compound libraries for research underscore its relevance in metabolic studies. medchemexpress.comnih.gov
This compound has been identified in mammalian systems and is listed in the Human Metabolome Database. nih.gov Its formal recognition includes evaluations by regulatory bodies; for instance, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) assessed it for use as a flavoring agent, which implies its metabolic processing in humans. nih.govfemaflavor.org While its specific biological roles are a subject of ongoing research, its presence suggests it is part of the normal metabolic landscape.
Based on its chemical structure—an ester derived from p-tert-butylphenylacetic acid and methanol (B129727)—the compound is expected to participate in aromatic acid metabolism. The primary metabolic step would likely involve the hydrolysis of the ester bond.
Furthermore, studies on structurally similar compounds provide insight into its potential metabolic fate. Research on the metabolism of m-tert.-butylphenyl N-methylcarbamate in mice revealed significant hydroxylation of the tert-butyl group, indicating that oxidation of this alkyl moiety is a key metabolic route. nih.gov This suggests that after the initial ester hydrolysis, the resulting p-tert-butylphenylacetic acid could undergo further oxidation, potentially catalyzed by microsomal enzymes, as part of the body's processing of aromatic compounds. nih.gov
To understand the degradation of this compound, specific enzyme assays are employed. These investigations focus on identifying the enzymes responsible for its breakdown and the resulting metabolic products.
Esterases : These enzymes are prime candidates for initiating the degradation by catalyzing the hydrolysis of the ester linkage. This reaction would yield p-tert-butylphenylacetic acid and methanol. nih.gov The activity of esterases on this compound can be quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net By monitoring the reaction over time, researchers can measure the rate at which the parent compound is consumed and the degradation products are formed. researchgate.netnih.gov
Cytochrome P450 (CYP) Enzymes : This superfamily of enzymes is crucial for metabolizing a wide range of compounds. Studies on analogous molecules have shown that microsomal NADPH-dependent enzymes are involved in both the oxidation of tert-butyl groups and the cleavage of ester bonds. nih.gov Research into the degradation of another tert-butyl-containing compound, methyl tert-butyl ether (MTBE), has identified specific enzymes involved in its metabolism, further highlighting the role of specialized enzyme systems in processing such structures. nih.gov
A summary of key enzymes and analytical methods is presented below.
| Enzyme Class | Putative Action | Analytical Technique |
| Esterases | Hydrolysis of the ester bond | HPLC, Spectrophotometry |
| Cytochrome P450 | Oxidation of the tert-butyl group and aromatic ring | Mass Spectrometry, HPLC |
This table summarizes potential enzymatic activities and the standard analytical methods used to study them, based on metabolic principles and research on related compounds.
Isotope labeling is a powerful technique used to trace the metabolic journey of a compound through a biological system. In this method, the compound is synthesized with one or more of its atoms replaced by a heavy isotope, such as Carbon-13 (¹³C). When introduced into a cell culture or organism, the labeled compound and its subsequent metabolites can be tracked and identified using mass spectrometry. This allows for the unambiguous mapping of its metabolic fate. While specific isotope labeling studies for this compound are not detailed in the available literature, this is a standard methodological approach in metabolic research, and services for synthesizing such labeled compounds are available for research purposes. thegoodscentscompany.com
Biological Activity and Receptor Interactions
Understanding the biological activity of a metabolite involves identifying its molecular targets, such as cellular receptors and enzymes, and characterizing the nature of these interactions.
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a protein, such as a receptor or an enzyme. nih.gov This in silico method calculates the binding affinity and analyzes the potential interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues of the protein target. nih.govtexilajournal.com
By screening this compound against libraries of known protein structures, molecular docking can help identify potential biological targets. nih.gov This approach serves as a valuable starting point for further experimental validation, guiding researchers toward specific receptors or enzymes that may be modulated by this endogenous metabolite and helping to uncover its potential biological functions.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism Research
Peroxisome proliferator-activated receptors (PPARs) are transcription factors activated by specific ligands that regulate lipid and glucose homeostasis. nih.gov As such, they are significant targets for medications designed to treat conditions like hyperlipidemia and insulin (B600854) resistance. nih.gov The primary subtypes involved in these processes are PPARα and PPARγ. nih.gov Fibrate drugs, for instance, target PPARα to treat high cholesterol, while glitazones target PPARγ for insulin resistance. nih.gov Research into new ligands for these receptors is an active area of pharmaceutical development. nih.gov
The evaluation of a compound's ability to act as an agonist for PPARα and PPARγ is typically conducted through a combination of in vitro and in vivo studies. In vitro assays, such as cell-based luciferase reporter assays, are used to screen compounds for their ability to activate the PPAR receptors. nih.govnih.gov These tests can determine the potency and efficacy of a compound for each receptor subtype (α and γ). nih.gov For example, studies have evaluated a range of substances, including pharmaceuticals and fatty acids, to measure their activation of human and rat PPARα and PPARγ. nih.gov
In vivo studies, often conducted in animal models, are used to assess the physiological effects of PPAR agonism, such as changes in liver weight or lipid metabolism. nih.govnih.gov While extensive research has been performed on established PPAR agonists like fibrates and glitazones, and even other environmental compounds, specific in vitro or in vivo evaluations of this compound for PPARα and PPARγ agonism are not prominently featured in the reviewed scientific literature. nih.govnih.govnih.gov
Structure-activity relationship (SAR) studies are fundamental to the design of novel PPAR ligands with desired selectivity and potency. nih.gov These medicinal chemistry studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical modifications affect their biological activity. nih.govelsevierpure.com For PPAR ligands, SAR studies have revealed key structural features necessary for receptor binding and activation.
Research has shown that for many PPAR agonists, the molecule consists of an acidic head group, a central linker, and a lipophilic tail. Modifications to any of these regions can significantly alter the compound's affinity and selectivity for PPARα versus PPARγ. For instance, in the development of chalcone (B49325) derivatives, the presence and position of hydroxyl and methoxyl groups on the aromatic rings were found to be critical in determining the potency of PPARγ activation. elsevierpure.com Similarly, for other classes of ligands, replacing or modifying parts of the chemical scaffold can lead to a complete loss of agonistic activity or even switch the compound to an antagonist. researchgate.net
Chirality, or the "handedness" of a molecule, can be a critical factor in its interaction with biological receptors, which are themselves chiral. In the context of PPAR ligand design, the synthesis of specific optical isomers (enantiomers) is crucial, as they can exhibit different binding affinities and activation potentials. This phenomenon is known as stereoselectivity.
A study involving the synthesis of new chiral fibrates demonstrated the importance of stereochemistry in receptor activation. nih.gov Researchers synthesized both optical isomers of a new fibrate compound and found that the (S)-isomer exhibited dual PPARα/γ agonist activity, while the other isomer was less active. nih.gov This stereoselectivity was crucial for receptor activation, and computational docking studies confirmed that the (S)-isomer fits properly into the ligand-binding pockets of both PPARα and PPARγ. nih.gov This highlights that the specific three-dimensional arrangement of atoms in a ligand is essential for effective binding and activation of PPAR receptors.
Occurrence and Biological Relevance in Natural Sources
Analysis in Plant Essential Oils (e.g., Helichrysum arenarium)
This compound has been identified as a chemical constituent in the essential oils of certain plants. Notably, it has been reported as a significant component in the volatile oil of Helichrysum arenarium (L.) Moench, also known as sandy everlasting or immortelle. researchgate.netresearchgate.net In one analysis of H. arenarium from Türkiye, this compound was found to be the main component of the volatile oil, constituting 17.57% of the total. researchgate.netresearchgate.net The flowers of H. arenarium are recognized as a source of various active compounds, including essential oils, flavonoids, and phenolics. researchgate.net
| Compound | Percentage (%) |
|---|---|
| This compound | 17.57 |
| β-caryophyllene | 13.42 |
| Undecyl alcohol | 10.33 |
| Phytone | 9.01 |
| δ-cadinene | 8.89 |
| ɣ-cadinene | 7.74 |
| Tetradecane | 5.64 |
The chemical composition of essential oils from Helichrysum arenarium is not uniform; it is significantly influenced by a variety of morphogenetic and environmental factors. researchgate.net Morphogenetic variability refers to differences arising from the specific part of the plant used for extraction (e.g., flowers, leaves, stems). researchgate.netmdpi.com For example, one study noted that compounds like alloaromadendrene (B1252756) and α-humulene were found only in the flower part, while others like α-pinene were exclusive to the leaf part. researchgate.net
Environmental and genetic factors also play a crucial role, leading to wide divergences in essential oil composition based on the plant's geographical origin. mdpi.comnuft.edu.ua Studies on H. arenarium from different locations such as Lithuania, Bulgaria, and Hungary have reported distinctly different major constituents. mdpi.comnuft.edu.uanih.gov For instance, a Bulgarian population was characterized by high levels of α-pinene and sabinene (B1680474), affirming a new chemical type (chemotype). mdpi.com In contrast, Lithuanian samples showed β-caryophyllene and various fatty acids as major components, while some Hungarian samples were rich in compounds like linalool (B1675412) and carvacrol (B1668589). nuft.edu.uanih.gov These discrepancies are attributed to differences in genetic makeup, soil type, climate, and other ecological conditions. mdpi.comnuft.edu.ua
| Geographic Origin | Major Constituents Reported | Reference |
|---|---|---|
| Bulgaria | α-pinene (34.64–44.35%), sabinene (10.63–11.1%) | mdpi.com |
| Lithuania | Palmitic acid (≤23.8%), myristic acid (≤14.9%), n-nonanal (10.4%), trans-β-caryophyllene (≤6.5%) | nih.gov |
| Hungary | Linalool (1.7%), anethole (B165797) (3.2%), carvacrol (3.6%) | researchgate.netnuft.edu.ua |
| Türkiye | Oleic acid (30.28%), ethyl hexadecanoate (B85987) (20.19%), linoleic acid (18.89%) | nuft.edu.ua |
Detection in Plant Extracts (e.g., Annona squamosa, Upuna borneensis)
This compound has been identified as a chemical constituent in the extracts of several plant species, notably from the seeds of Annona squamosa and Upuna borneensis.
In a GC-MS analysis of an ethanolic extract from the seeds of Annona squamosa (sweetsop), this compound was the only compound identified. researchgate.net Another investigation into the chemical constituents of extracts from the endangered Borneo-endemic tree, Upuna borneensis, also detected this compound. Specifically, it was identified as a major component in the seed coat extract, constituting 14.84% of the profile, and was also found in the cotyledon extract of Shorea longisperma at a concentration of 6.00%. frim.gov.my
The discovery of this compound in plant extracts is a result of broader phytochemical screening and compound isolation efforts. These studies aim to characterize the full spectrum of secondary metabolites within a plant.
For Annona squamosa, extensive phytochemical analyses of its leaves, seeds, and other parts have revealed a rich diversity of compounds, including alkaloids, flavonoids, terpenoids, phenols, glycosides, and saponins. frim.gov.myencyclopedia.pub The process typically involves extraction with various solvents, followed by chromatographic separation and spectroscopic identification of the isolated molecules. researchgate.netnih.gov Research on A. squamosa seeds has specifically employed these methods to identify its bioactive components. encyclopedia.pub
Similarly, research on Upuna borneensis involved the analysis of extracts from its waste cotyledons and seed coats to identify their chemical constituents. frim.gov.mysigmaaldrich.com In one study, GC-MS analysis identified 14 distinct compounds from the seed coat extract of U. borneensis, with this compound being one of the three most prominent. sigmaaldrich.com
Table 1: Detection of this compound in Plant Extracts
| Plant Species | Part Analyzed | Extraction/Analysis Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| Annona squamosa | Seeds | Ethanolic Extraction, GC-MS | This compound was a detected compound. | researchgate.net |
Extracts containing this compound have been investigated for a range of biological activities.
The ethanolic seed extract of Annona squamosa, which was found to contain this compound, was tested for its biopesticide properties. researchgate.net The study evaluated its insecticidal activity against the brown planthopper (Nilaparvata lugens) and the cassava mealybug (Phenacoccus manihoti). researchgate.net Results indicated a high mortality rate for the brown planthopper when treated with a 5% concentration of the seed extract, suggesting its potential as a botanical insecticide. researchgate.net However, the same extract showed low inhibitory effect against postharvest plant pathogenic fungi. researchgate.net
Extracts from Upuna borneensis, also containing this compound, have demonstrated strong repellent properties. frim.gov.mysigmaaldrich.com In laboratory evaluations against the subterranean termite Coptotermes gestroi, both cotyledon and seed coat extracts of U. borneensis exhibited significant repellency. frim.gov.mysigmaaldrich.com These findings suggest that the chemical constituents of these seeds could be explored for use in termite control applications. sigmaaldrich.com
Presence in Microalgae Extracts (e.g., Oscillatoria sp.)
Beyond the plant kingdom, this compound has been identified within the metabolome of microalgae. A study focusing on the phytochemicals of a methanol extract from the cyanobacterium Oscillatoria sp. reported the presence of this compound. frim.gov.my Specifically, the analysis noted that this compound accounted for 2.21% of the identified components in one experimental group. frim.gov.my
The identification of this compound in Oscillatoria sp. is part of a larger research interest in the diverse and potent bioactive compounds produced by cyanobacteria. frim.gov.myusda.gov These photosynthetic prokaryotes are known to produce a wide array of secondary metabolites, including alkaloids, fatty acids, polyketides, peptides, and phenolic compounds, as part of their adaptation to various environments. chemicalbook.com The exploration of the microalgal metabolome uses techniques like GC-MS to identify these components. frim.gov.my Such research has successfully identified numerous compounds with potential pharmaceutical and nutraceutical applications from species of the Oscillatoria genus.
Extracts from Oscillatoria sp., in which this compound has been detected, have been a subject of research for their biological activities.
The same methanol extract of Oscillatoria sp. was evaluated for its antioxidant and antibacterial capabilities. frim.gov.my The study found that the extract possessed good antioxidant potential, with DPPH free radical scavenging activity increasing in a dose-dependent manner. frim.gov.my Furthermore, the extract demonstrated notable antibacterial activity against test pathogens, with the highest susceptibility observed in Pseudomonas aeruginosa. frim.gov.my Other research confirms that various solvent extracts of Oscillatoria species exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Table 2: Bioactivity of Extracts Containing this compound
| Source Organism | Extract Type | Bioactivity Investigated | Finding | Reference(s) |
|---|---|---|---|---|
| Annona squamosa | Ethanolic Seed Extract | Insecticidal | High mortality against brown planthopper (Nilaparvata lugens). | researchgate.net |
| Annona squamosa | Ethanolic Seed Extract | Antifungal | Low inhibitory effect against tested postharvest pathogens. | researchgate.net |
| Upuna borneensis | Seed Coat & Cotyledon Extract | Repellency | Strong repellency against the termite Coptotermes gestroi. | frim.gov.mysigmaaldrich.com |
| Oscillatoria sp. | Methanol Extract | Antioxidant | Exhibited good, dose-dependent DPPH radical scavenging activity. | frim.gov.my |
Advanced Analytical Methodologies and Characterization
Chromatographic and Spectrometric Approaches
Modern analytical chemistry employs a suite of powerful techniques to separate, identify, and quantify chemical compounds with high sensitivity and specificity. For a compound like Methyl p-tert-butylphenylacetate, these methods are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. nih.govresearchgate.net This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The column's stationary phase interacts differently with various components of the sample, causing them to separate based on their boiling points and chemical properties. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its definitive identification. For instance, the mass spectrum of this compound shows a characteristic molecular ion peak and fragmentation pattern that can be compared against spectral libraries for confirmation. nih.govresearchgate.net
GC-MS is not only a qualitative tool but also a powerful quantitative one. quora.com By creating a calibration curve with standards of known concentrations, the amount of this compound in a sample can be accurately determined. researchgate.net This is critical for ensuring product consistency and meeting regulatory requirements. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The selection of an appropriate capillary column, such as one with a nitroterephthalic acid-modified polyethylene (B3416737) glycol stationary phase (FFAP-type), can enhance the separation of the target analyte from other components in the matrix. nih.gov
Table 1: GC-MS Parameters for Analysis
| Parameter | Typical Value/Condition |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar |
| Inlet Temperature | Programmed, e.g., 65°C to 280°C |
| Oven Temperature Program | e.g., 45°C hold, then ramp to 325°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-1000 m/z |
This table presents a generalized set of parameters; specific conditions may vary based on the instrument and application.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for Volatile Profiling
For the analysis of volatile organic compounds (VOCs) that contribute to the aroma profile of a substance, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a highly effective technique. mdpi.comnih.gov HS-SPME is a solvent-free extraction method that is both sensitive and efficient for concentrating volatiles from a sample matrix before their introduction into the GC-MS system. researchgate.net
In this method, a fused-silica fiber coated with a specific stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. Volatile compounds, including this compound, partition from the sample into the headspace and are then adsorbed onto the fiber. researchgate.net After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted into the hot injector of the gas chromatograph, where the adsorbed analytes are desorbed and transferred to the GC column for separation and subsequent MS detection. mdpi.com
The choice of fiber coating is critical for the selective and efficient extraction of target analytes. For general volatile profiling, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used due to its ability to adsorb a wide range of compounds. mdpi.com This technique is particularly valuable in the flavor and fragrance industry for characterizing the complex bouquet of aromas in products. thegoodscentscompany.com
Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Mixture Analysis and Metabolomics
While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing non-volatile, polar, and thermally labile compounds. nih.govresearchgate.net In the context of this compound, while it is amenable to GC-MS, LC-MS becomes crucial when analyzing it within complex biological matrices or in metabolomics studies where a wide range of metabolites with varying polarities are present. labrulez.com
LC-MS separates compounds in a liquid phase using a high-performance liquid chromatography (HPLC) system, followed by detection with a mass spectrometer. nih.gov The choice of column chemistry and mobile phase composition is tailored to the specific analytes of interest. For compounds like this compound, reverse-phase chromatography with a C18 column is a common approach. rsc.org
In metabolomics, which aims to identify and quantify the complete set of small-molecule metabolites in a biological system, LC-MS provides extensive coverage of the metabolome. labrulez.comnih.gov This allows researchers to study the metabolic pathways that may involve this compound or its derivatives. The high sensitivity and specificity of LC-MS/MS (tandem mass spectrometry) further enhance the identification and quantification of metabolites in complex samples. nih.govnih.gov
Table 2: LC-MS Parameters for Analysis
| Parameter | Typical Value/Condition |
| Column | C18 reverse-phase column |
| Mobile Phase A | Water with an additive (e.g., ammonium (B1175870) acetate, formic acid) |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with an additive |
| Flow Rate | 0.2 - 1.0 mL/min |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
This table presents a generalized set of parameters; specific conditions will vary based on the analyte and matrix.
Methodological Validation and Quality Assurance in Chemical Analysis
To ensure that the data generated from the advanced analytical techniques described above are accurate, reliable, and reproducible, rigorous methodological validation and quality assurance practices are essential. researchgate.net
Standardization of Analytical Protocols
The standardization of analytical protocols is fundamental to achieving consistent and comparable results across different laboratories and over time. saylor.org This involves the use of certified reference materials and analytical standards. alfa-chemistry.com
Primary standards, which are highly pure substances with a known concentration, are used to calibrate instruments and validate methods. quora.comalfa-chemistry.com Secondary standards, whose concentrations are determined by comparison to a primary standard, are often used for routine analyses. saylor.orgalfa-chemistry.com The preparation of a series of external standards with known concentrations of this compound allows for the creation of a calibration curve, which is used to quantify the analyte in unknown samples. iyte.edu.trlibretexts.org
Protocols should clearly define all experimental parameters, including sample preparation, instrument settings, and data acquisition procedures. saylor.org Adherence to these standardized protocols minimizes variability and ensures the integrity of the analytical results.
Data Preprocessing and Computational Model Validation
In modern analytical chemistry, the raw data generated by instruments often requires significant preprocessing before it can be interpreted. ru.nl This is particularly true for complex datasets from techniques like LC-MS-based metabolomics. euchems.eu Data preprocessing steps may include baseline correction, noise reduction, peak alignment, and normalization to correct for variations in instrument response. numberanalytics.comnumberanalytics.com
Once the data is preprocessed, computational models may be used for tasks such as classification or prediction. The validation of these models is a critical step to ensure their accuracy and robustness. numberanalytics.comnumberanalytics.com Cross-validation is a common technique where the dataset is partitioned into training and testing sets. euchems.eu The model is built using the training set and then evaluated on the test set to assess its predictive performance. euchems.eu This process helps to prevent overfitting and provides a more realistic estimate of the model's performance on new, unseen data. For chemical reaction prediction models, data augmentation and normalization of chemical representations like SMILES strings can significantly improve model accuracy. nih.gov
Theoretical and Computational Chemistry Studies
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular dynamics (MD) and docking simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as Methyl p-tert-butylphenylacetate, and a biological target, typically a protein or nucleic acid. nih.govmdpi.com
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. mdpi.comchemrevlett.com This method helps in understanding the binding mode and affinity. For a compound like this compound, docking could theoretically be used to screen for potential biological targets by virtually placing it into the binding sites of various proteins. The process involves sophisticated algorithms that explore different ligand conformations and score them based on factors like intermolecular forces. science.gov
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.gov After an initial pose is suggested by docking, MD simulations can be run to assess the stability of the complex. chemrevlett.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. nih.gov This can help in refining the binding mode and calculating binding free energies.
While these techniques are widely used in drug discovery, specific studies detailing the docking of this compound into any particular protein target are not readily found.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. elsevierpure.comnih.gov The fundamental principle is that the biological activity of a chemical is directly related to its molecular structure.
A QSAR model is developed by:
Compiling a dataset of structurally related compounds with known activities.
Calculating molecular descriptors for each compound, which are numerical representations of their structural, physical, or chemical properties.
Using statistical methods to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
For a compound like this compound, a QSAR study would typically involve a series of related phenylacetate (B1230308) derivatives and their measured activities against a specific biological target. However, published QSAR models specifically including this compound are not available.
In Silico Prediction of Chemical Reactivity and Metabolic Pathways
In silico methods can be used to predict the chemical reactivity and potential metabolic fate of a compound without conducting laboratory experiments. nih.govupf.edu
Chemical Reactivity Prediction: Computational tools can predict sites on a molecule that are most likely to be involved in chemical reactions. This is often based on calculating the distribution of electron density, identifying nucleophilic and electrophilic centers, and estimating the energies of reactive intermediates.
Metabolic Pathway Prediction: There are several computational systems designed to predict how a foreign compound (xenobiotic) might be metabolized by an organism. These systems use databases of known metabolic reactions and enzymes to predict the likely metabolites of a new compound. researchgate.netresearchgate.net For this compound, such a prediction would likely involve ester hydrolysis to form p-tert-butylphenylacetic acid and methanol (B129727), followed by further reactions on the aromatic ring or the tert-butyl group. However, specific simulation data or published metabolic pathway predictions for this compound are not available. Kinetic modeling could further enhance the understanding of the dynamic behavior of metabolites within a pathway. nih.gov
Computational vs. Experimental Data Consistency and Mitigation Strategies
A critical aspect of computational chemistry is the validation of its predictions against experimental data. Discrepancies between computational and experimental results can arise from several factors:
| Source of Discrepancy | Mitigation Strategies |
| Inaccuracies in the model: The force fields used in MD simulations or the scoring functions in docking may not perfectly represent the physical reality. | Refine force field parameters, use more advanced quantum mechanical methods for critical calculations, or employ consensus scoring (using multiple scoring functions). |
| Simplified environment: Most simulations are performed in a simplified environment (e.g., in a box of water), which may not capture the full complexity of a biological system. | Include explicit membrane models, vary pH and ionic strength to match experimental conditions, and increase the simulation size and time. |
| Experimental uncertainty: Experimental data always has a degree of error or variability. | Perform multiple experimental measurements, carefully report error bars, and compare trends rather than absolute values. |
| Incorrect starting structures: The initial 3D structure of the protein or ligand used in the simulation might be inaccurate. | Use high-resolution crystal structures when available, or validate homology models carefully. For ligands, ensure the correct tautomeric and protonation states are used. |
For any computational study on this compound, it would be crucial to compare the predictions (e.g., binding affinity, metabolic stability) with corresponding experimental data to validate the computational model. Without such validation, the results of the simulations remain purely theoretical.
Applied Research Domains and Future Directions
Mechanisms of Olfactory Receptor Interaction and Aroma Perception Research
Methyl p-tert-butylphenylacetate is recognized for its sweet, somewhat woody-camphoraceous odor. nih.gov Its molecular structure is a key determinant of its interaction with olfactory receptors, which in turn governs how its aroma is perceived. The compound's ester functionality and the presence of a tert-butyl group on the phenyl ring are significant features that influence its scent profile. nih.gov
Research into the structure-activity relationships of aromatic esters helps to understand how subtle changes in molecular structure can lead to different scent perceptions. For instance, the related compound, methyl phenylacetate (B1230308), which lacks the tert-butyl group, possesses a different honey-like, floral scent. thegoodscentscompany.com Studies on how different functional groups and hydrocarbon structures on odorant molecules influence their activity in the olfactory bulb of rats have shown that specific molecular features correspond to responses in distinct glomerular modules. nih.gov While specific studies detailing the precise olfactory receptor interactions for this compound are not extensively available in the provided results, the general principles of olfactory perception suggest that its size, shape, and functional groups are critical for binding to specific receptors in the nasal cavity, triggering the neural signals that are interpreted as its characteristic aroma. The field of ectopic olfactory receptors, which are found in non-chemosensory tissues, is an emerging area of research, suggesting that flavor compounds may have roles beyond aroma and taste perception. nih.gov
The organoleptic properties of this compound are described as:
Odor: Sweet, woody, camphoraceous, with notes of dairy, buttermilk, leafy, creamy, green, waxy, fatty, hyacinth, melon rind, and rubbery. nih.govperflavory.comchemicalbook.com
Flavor: Roasted, chocolate-like, dairy, creamy, cheesy, goaty, waxy, green, woody, and hyacinth. perflavory.comchemicalbook.com
Stability Studies in Complex Chemical Matrices (e.g., Food Systems, Fragrance Formulations)
The stability of this compound is a crucial factor in its application in food and fragrance products. chemimpex.com Its moderate volatility and solubility characteristics contribute to its suitability for these uses. In fragrance formulations, it is valued for its stability and its ability to act as a fixative, which helps to prolong the scent of other components in the mixture. chemimpex.com
It is used in various flavor applications, including chocolate, cocoa, and honey, at very low concentrations. thegoodscentscompany.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". nih.gov This suggests a degree of stability and lack of adverse reactivity within food systems under normal usage conditions. The compound is also listed as a flavoring agent permitted for direct addition to food for human consumption under FDA regulations. thegoodscentscompany.comnih.gov
Research in Solid-State Chemistry and Material Science
While primarily known for its use in liquid-based applications like flavors and fragrances, the principles of solid-state chemistry are relevant to the handling and potential future applications of this compound.
Ultrasound Crystallization and Cocrystallization Screening
Information specifically detailing the ultrasound crystallization or cocrystallization screening of this compound is not prevalent in the provided search results. However, these techniques are broadly applied in pharmaceutical and material sciences to control crystal size, morphology, and to discover novel solid forms with improved properties. Such research could be a potential future direction for this compound.
Generation of Novel Solid Forms
Similarly, dedicated research on generating novel solid forms of this compound is not a primary focus of the available information. The compound is typically supplied as a colorless oily liquid. nih.gov The development of solid forms could potentially enhance its stability, handling, and controlled-release properties in certain applications.
Toxicological Research and Safety Assessment
The safety of this compound has been evaluated by regulatory bodies for its use as a flavoring agent. nih.govfemaflavor.org
Developmental and Reproductive Toxicity Studies
The European Food Safety Authority (EFSA) has evaluated a group of substances that includes phenethyl alcohol, aldehydes, esters, and related phenylacetic acid esters, which encompasses this compound. perflavory.comthegoodscentscompany.com This evaluation included considerations of developmental and reproductive toxicity. perflavory.comthegoodscentscompany.com
While specific developmental and reproductive toxicity studies solely focused on this compound were not detailed in the search results, broader studies on related compounds like phthalates have raised concerns about their potential effects on the reproductive system. cbs8.comnih.gov For instance, some phthalates have been shown to cause reproductive and developmental toxicity in animal models. nih.gov It is important to note that this compound is chemically distinct from phthalates.
A study on Tris(2,4-di-tert-butylphenyl) phosphate, a different organophosphate ester, indicated that it could induce reproductive and developmental toxicity in adolescent mice. nih.gov This highlights the importance of compound-specific toxicological evaluations.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have assessed the safety of this compound for its intended use as a flavoring ingredient. nih.govfemaflavor.org
| Regulatory Body | Finding | Year |
| JECFA | No safety concern at current levels of intake when used as a flavouring agent. | 2002 |
| FEMA | Generally Recognized as Safe (GRAS) | 2005 |
Genotoxicity Research
Specific genotoxicity studies on this compound have not been publicly documented. nih.gov However, the toxicological assessment by JECFA was conducted by evaluating data from a group of structurally related substances within the same class (Flavouring Group Evaluation 14, FGE.14). nih.govsigmaaldrich.com The evaluation concluded that the group of substances does not raise a concern for genotoxicity. thegoodscentscompany.com Data from eight other substances in the same chemical group were reviewed, and all were found to be non-genotoxic in the assays performed. nih.gov The results for these representative compounds inform the safety assessment of the entire group, including this compound.
Below is a summary of the genotoxicity findings for these structurally related compounds.
Table 1: Genotoxicity Data for Compounds Structurally Related to this compound
| Test Substance | Assay Type | Cell Line/Organism | Concentration/Dose | Results |
|---|---|---|---|---|
| Phenylacetic acid | Gene Mutation Assay (Ames test) | S. typhimurium TA98, TA100, TA1535, TA1537 | Up to 3300 µ g/plate | Negative |
| Methyl phenylacetate | Gene Mutation Assay (Ames test) | S. typhimurium TA98, TA100, TA1535, TA1537 | Up to 5000 µ g/plate | Negative |
| Ethyl phenylacetate | Gene Mutation Assay (Ames test) | S. typhimurium TA98, TA100, TA1535, TA1537 | Up to 5000 µ g/plate | Negative |
| Isopropyl phenylacetate | Gene Mutation Assay (Ames test) | S. typhimurium TA98, TA100, TA1535, TA1537 | Up to 5000 µ g/plate | Negative |
| Allyl phenylacetate | Gene Mutation Assay (Ames test) | S. typhimurium TA98, TA100, TA1535, TA1537 | Up to 1000 µ g/plate | Negative |
| Butyl phenylacetate | Gene Mutation Assay (Ames test) | S. typhimurium TA98, TA100, TA1535, TA1537 | Up to 5000 µ g/plate | Negative |
| Isobutyl phenylacetate | Gene Mutation Assay (Ames test) | S. typhimurium TA98, TA100, TA1535, TA1537 | Up to 5000 µ g/plate | Negative |
| Phenethyl phenylacetate | Gene Mutation Assay (Ames test) | S. typhimurium TA98, TA100, TA1535, TA1537 | Up to 5000 µ g/plate | Negative |
Source: WHO Food Additives Series 50 nih.gov
Carcinogenicity Studies
According to the comprehensive toxicological monograph published by JECFA, no long-term carcinogenicity or short-term toxicity studies were available for this compound. nih.gov The safety evaluation of this flavoring agent relies on the data from related compounds and its predicted metabolic fate.
Table 2: Carcinogenicity Study Status for this compound
| Study Type | Status | Findings |
|---|---|---|
| Short-Term Toxicity | Not Available | N/A |
Source: WHO Food Additives Series 50 nih.gov
Environmental Fate and Degradation Mechanisms (General, non-specific properties)
The environmental fate of this compound is not extensively documented in dedicated studies. However, based on its chemical structure as an ester, its primary degradation pathway in the environment is expected to be hydrolysis. thegoodscentscompany.comnih.gov This process would break the ester bond, yielding p-tert-butylphenylacetic acid and methanol (B129727). nih.gov
The lipophilic nature of the molecule, indicated by its tert-butyl group, suggests a potential for sorption to soil and organic matter. Esters, as a class, can undergo biodegradation in aquatic and soil environments. chemicalbook.com The ultimate fate would involve the further degradation of its hydrolysis products, p-tert-butylphenylacetic acid and methanol.
Emerging Research Frontiers and Interdisciplinary Collaborations
Current literature and commercial data indicate that the primary application of this compound remains firmly within the flavor and fragrance industries. While some suppliers list it for use in pharmaceutical research and material sciences, specific emerging research applications or significant interdisciplinary collaborations are not prominently featured in publicly available scientific databases. sigmaaldrich.com Its role is primarily that of a well-characterized specialty chemical for established uses rather than a frontier compound in novel research fields. Future research would likely continue to focus on toxicological safety and exploring new applications within the fragrance and flavor sectors.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p-tert-butylphenylacetic acid |
| Methanol |
| Phenylacetic acid |
| Methyl phenylacetate |
| Ethyl phenylacetate |
| Isopropyl phenylacetate |
| Allyl phenylacetate |
| Butyl phenylacetate |
| Isobutyl phenylacetate |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl p-tert-butylphenylacetate, and how can researchers ensure reproducibility?
- Methodological Answer : The compound is commonly synthesized via esterification of p-tert-butylphenylacetic acid with methanol under acidic catalysis. A microwave-assisted method using Al(CH₃)₃ in tetrahydrofuran (THF) at 125°C for 40 minutes has been reported to improve yield and efficiency . To ensure reproducibility:
- Use high-purity reagents (≥98%) and standardized equipment (e.g., microwave reactors).
- Document reaction parameters (temperature, time, molar ratios) and purification steps (e.g., extraction with AcOEt, drying over Na₂SO₄) in detail .
- Validate product identity via ¹H/¹³C NMR (e.g., δ 1.34 ppm for tert-butyl protons, δ 169.8 ppm for carbonyl carbons) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Assign peaks for tert-butyl (δ 1.34 ppm, singlet) and methyl ester (δ 3.61 ppm, singlet) groups .
- FT-IR : Confirm ester carbonyl stretching at ~1740 cm⁻¹ and tert-butyl C-H vibrations at ~1360–1380 cm⁻¹ .
- Mass Spectrometry : Exact mass = 206.1267 Da (C₁₃H₁₈O₂) .
- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer :
- Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Monitor stability via periodic NMR or GC-MS analysis. Shelf life exceeds 5 years under optimal conditions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound in drug development?
- Methodological Answer :
- Microwave Irradiation : Reduces reaction time (e.g., 40 minutes vs. 12 hours conventional) and improves yields (65% vs. 50%) .
- Catalyst Screening : Test Lewis acids (e.g., Al(CH₃)₃) for amidation or alkylation reactions .
- Computational Modeling : Use DFT calculations to predict reactivity of the ester group in nucleophilic substitutions .
- Data Table :
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 12 hours | 40 minutes |
| Yield | 50% | 65% |
| Energy Consumption | High | Low |
Q. How can contradictory purity values (e.g., 97% vs. 98.81%) in literature be reconciled?
- Methodological Answer :
- Source Verification : Cross-check purity claims with analytical certificates (e.g., Sigma-Aldrich vs. Cayman Chemical) .
- Method Sensitivity : Compare HPLC vs. NMR quantification; NMR integrates all proton environments, while HPLC may miss trace impurities .
- Batch Variability : Request batch-specific certificates of analysis (CoA) from suppliers .
Q. What metabolic pathways involve this compound, and how can its endogenous roles be studied?
- Methodological Answer :
- Metabolomics : Use LC-MS/MS to track the compound in biological matrices (e.g., plasma, urine). Its status as an endogenous metabolite suggests roles in lipid or aromatic acid metabolism .
- Isotope Labeling : Synthesize ¹³C-labeled analogs to trace metabolic fate in cell cultures .
- Enzyme Assays : Test interactions with esterases or cytochrome P450 enzymes to identify degradation pathways .
Q. What strategies mitigate inconsistencies in computational vs. experimental data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
